molecular formula C20H13F3N4 B5960607 3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5875-03-6

3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5960607
CAS No.: 5875-03-6
M. Wt: 366.3 g/mol
InChI Key: ZCJZCEGEDVIXLA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps, typically starting with the preparation of the pyrido[1,2-a]benzimidazole core This can be achieved through cyclization reactions involving appropriate precursors

Chemical Reactions Analysis

3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl and anilino groups can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Cyanation: The carbonitrile group can participate in further cyanation reactions, leading to the formation of dicyano derivatives

Scientific Research Applications

3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The pyrido[1,2-a]benzimidazole core can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

3-Methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4/c1-12-9-18(25-14-6-4-5-13(10-14)20(21,22)23)27-17-8-3-2-7-16(17)26-19(27)15(12)11-24/h2-10,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJZCEGEDVIXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=CC(=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361969
Record name 3-methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5875-03-6
Record name 3-methyl-1-[3-(trifluoromethyl)anilino]pyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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